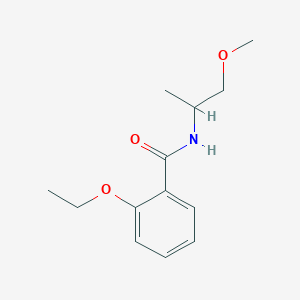
1-(4-ethoxyphenyl)-3-(2-pyrimidinylthio)-2,5-pyrrolidinedione
説明
1-(4-ethoxyphenyl)-3-(2-pyrimidinylthio)-2,5-pyrrolidinedione, also known as EPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPTP is a pyrrolidine-based compound that contains a pyrimidine moiety, which makes it a promising candidate for drug discovery and development. In Furthermore, we will also discuss future directions for EPTP research.
作用機序
The mechanism of action of 1-(4-ethoxyphenyl)-3-(2-pyrimidinylthio)-2,5-pyrrolidinedione is not fully understood, but it is believed to involve the inhibition of various enzymes and cellular processes. This compound has been reported to inhibit the activity of protein kinase C, which plays a crucial role in cell signaling and regulation (3). This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest (6). Furthermore, this compound has been reported to inhibit the growth of fungi and bacteria by disrupting their cell membranes and inhibiting their metabolic processes (7).
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the target organism or cell type. In cancer cells, this compound has been reported to induce apoptosis and cell cycle arrest by activating various signaling pathways (6). In fungi and bacteria, this compound has been shown to inhibit their growth by disrupting their cell membranes and inhibiting their metabolic processes (7). In plants, this compound has been reported to inhibit their growth by inhibiting the activity of key enzymes involved in plant metabolism (4).
実験室実験の利点と制限
1-(4-ethoxyphenyl)-3-(2-pyrimidinylthio)-2,5-pyrrolidinedione has several advantages as a research tool, including its ease of synthesis, stability, and versatility. This compound can be easily synthesized using simple and cost-effective methods, and it can be modified to introduce different functional groups for specific applications. However, this compound also has some limitations, including its potential toxicity and limited solubility in water. Therefore, careful consideration should be taken when handling and using this compound in lab experiments.
将来の方向性
There are several future directions for 1-(4-ethoxyphenyl)-3-(2-pyrimidinylthio)-2,5-pyrrolidinedione research, including its application in drug discovery and development, materials science, and agrochemicals. In drug discovery, this compound could be further optimized to improve its potency and selectivity for specific targets. In materials science, this compound could be used as a building block for the synthesis of new functional materials with unique properties. In agrochemicals, this compound could be developed as a potential herbicide or fungicide with reduced toxicity and environmental impact. Furthermore, the mechanism of action and biochemical effects of this compound could be further elucidated using advanced techniques, such as proteomics and metabolomics.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The synthesis of this compound is straightforward and can be modified to introduce different functional groups for specific applications. This compound has been shown to exhibit various biochemical and physiological effects, depending on the target organism or cell type. However, further research is needed to fully understand the mechanism of action and potential applications of this compound in different fields.
科学的研究の応用
1-(4-ethoxyphenyl)-3-(2-pyrimidinylthio)-2,5-pyrrolidinedione has been extensively studied for its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. In medicinal chemistry, this compound has been reported to exhibit anticancer, antifungal, and antibacterial activities (2). This compound has also been investigated as a potential inhibitor of protein kinase C, which is involved in various cellular processes, including cell proliferation and differentiation (3). In agrochemicals, this compound has been studied as a potential herbicide due to its ability to inhibit plant growth (4). In materials science, this compound has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks (5).
特性
IUPAC Name |
1-(4-ethoxyphenyl)-3-pyrimidin-2-ylsulfanylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-2-22-12-6-4-11(5-7-12)19-14(20)10-13(15(19)21)23-16-17-8-3-9-18-16/h3-9,13H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRHYAAWAHXBDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(1-cyano-1-methylethyl)-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B3955969.png)

![2-(4-morpholinyl)-N-[(1-phenylcyclopentyl)methyl]acetamide hydrochloride](/img/structure/B3955975.png)


![methyl 3-({[3-(ethoxycarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B3955993.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-furamide](/img/structure/B3955999.png)


![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3956010.png)

![2-(4-bromophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B3956026.png)
